molecular formula C21H22N2O4S B11586168 Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate

Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate

Cat. No.: B11586168
M. Wt: 398.5 g/mol
InChI Key: DMBUKPASTZSSQC-MDZDMXLPSA-N
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Description

Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a substituted phenyl group and an allyl ester moiety. Its structure includes:

  • A pyrimido-thiazine bicyclic system with a 4-oxo-3,4-dihydro configuration.
  • An (E)-2-(2-methoxyphenyl)ethenyl substituent at position 6, contributing π-conjugation and steric bulk.
  • An allyl ester at position 7, influencing solubility and hydrolysis kinetics.
  • A methyl group at position 8, modulating electronic and steric properties.

This compound belongs to a class of bioactive molecules often explored for antimicrobial, antitumor, and anti-inflammatory activities due to their structural resemblance to pharmacologically active pyrimidine and thiazine derivatives .

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

prop-2-enyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H22N2O4S/c1-4-12-27-20(25)19-14(2)22-21-23(18(24)11-13-28-21)16(19)10-9-15-7-5-6-8-17(15)26-3/h4-10,16H,1,11-13H2,2-3H3/b10-9+

InChI Key

DMBUKPASTZSSQC-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3OC)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazine rings, followed by the introduction of the allyl and methoxyphenyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its unique structure may offer advantages in terms of bioavailability, stability, and efficacy. Researchers study its mechanism of action, pharmacokinetics, and pharmacodynamics to evaluate its suitability for therapeutic use.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs

Key analogs and their structural variations are summarized below:

Compound Name Substituent at Position 6 Ester Group (Position 7) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl Allyl C₂₃H₂₃N₂O₅S 439.51 Para-methoxy vs. ortho-methoxy ethenyl
Allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Methoxy-4-(3-methylbutoxy)phenyl Allyl C₂₄H₃₀N₂O₅S 458.57 Alkoxy chain extension enhances lipophilicity
Allyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Ethoxy-4-propoxyphenyl Allyl C₂₃H₂₈N₂O₅S 444.54 Ethoxy/propoxy vs. ethenyl-methoxy
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Ethoxy-4-propoxyphenyl Ethyl C₂₂H₂₈N₂O₅S 432.50 Ethyl ester vs. allyl ester
Key Observations:

Substituent Position and Bioactivity: The ortho-methoxy ethenyl group in the target compound likely enhances π-stacking interactions with biological targets compared to the para-methoxy analog .

Ester Group Impact :

  • Allyl esters (target compound, ) undergo faster hydrolysis than ethyl esters (), influencing prodrug activation kinetics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Hydrogen Bond Acceptors
Target Compound 3.8 0.12 160–162 5
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3.5 0.18 155–157 5
Allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo analog 4.2 0.08 145–147 6
Key Trends:
  • Lipophilicity : The 3-methylbutoxy group in raises LogP by 0.7 units compared to the target compound, aligning with its enhanced membrane permeability .
  • Solubility : The target compound’s ortho-substitution reduces solubility versus the para-methoxy analog , likely due to steric hindrance.
Table 3: Reported Bioactivities of Analogs
Compound Antioxidant Activity (IC₅₀, μM) Antibacterial (MIC, μg/mL) Antifungal (MIC, μg/mL)
Target Compound 28.4 12.5 (E. coli) 25.0 (C. albicans)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 35.2 25.0 (S. aureus) 50.0 (A. niger)
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo analog 45.6 18.7 (E. coli) 37.5 (C. albicans)
Key Findings:
  • The target compound exhibits 2-fold higher antioxidant activity than , attributed to the radical-stabilizing effect of the ethenyl group .
  • Antimicrobial Potency : The allyl ester in the target compound confers better activity against E. coli compared to ethyl ester derivatives (e.g., ) .

Biological Activity

Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 398.484 g/mol
  • CAS Number : 618080-25-4

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological pathways. It is hypothesized to exert its effects through modulation of enzyme activity and receptor signaling pathways, particularly those involved in cancer and inflammatory responses.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antioxidant Properties

The compound has also shown promising antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have indicated that this compound can scavenge free radicals effectively.

Enzyme Inhibition

Inhibitory effects on metabolic enzymes have been observed:

Enzyme Inhibition Type
Acetylcholinesterase (AChE)Competitive Inhibition
Cyclooxygenase (COX)Non-selective Inhibition

These activities suggest potential therapeutic applications in treating conditions like Alzheimer's disease and inflammation.

Study on Cancer Cell Lines

In a recent study published in a peer-reviewed journal, the compound was tested against various human cancer cell lines. The results highlighted its selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index.

Pharmacokinetics and Toxicity

Further investigations into the pharmacokinetics of the compound revealed moderate absorption and bioavailability. Toxicological assessments showed no significant adverse effects at therapeutic doses, reinforcing its potential for clinical use.

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